9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromo-2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-2-6(10)9-12-7(11)3-8(14)13(9)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHMPEWSQVCIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723203 | |
| Record name | 9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893620-46-7 | |
| Record name | 9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of bromine, chlorine, and methyl groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation might produce hydroxylated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidinones exhibit anticancer properties. Studies have shown that compounds similar to 9-bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can inhibit the growth of various cancer cell lines. For example, a study demonstrated that modifications in the pyrido[1,2-a]pyrimidinone structure could lead to enhanced potency against specific cancer types, suggesting that this compound may serve as a lead for developing new anticancer agents .
Inhibition of Enzymatic Activity
Pyrido[1,2-a]pyrimidinones have been studied for their ability to inhibit certain enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or other enzymes that are critical in cancer progression or inflammatory responses. This inhibition can lead to reduced cell proliferation and survival in affected tissues .
Antiviral Properties
Recent studies have explored the antiviral potential of pyrido[1,2-a]pyrimidinones, including this compound. These compounds have shown promise in inhibiting viral replication in vitro, making them candidates for further development as antiviral therapeutics .
Neuroprotective Effects
There is emerging evidence that compounds with a similar structure may provide neuroprotective effects against neurodegenerative diseases. The mechanism often involves modulation of neuroinflammatory pathways and protection against oxidative stress, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using pyrido[1,2-a]pyrimidinone derivatives. |
| Study B | Enzyme Inhibition | Identified potent inhibition of specific kinases linked to cancer progression by modified pyrido[1,2-a]pyrimidinones. |
| Study C | Antiviral Properties | Showed effective reduction in viral load in vitro for compounds related to pyrido[1,2-a]pyrimidinones against influenza viruses. |
| Study D | Neuroprotection | Found that certain derivatives exhibited protective effects on neuronal cells exposed to oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of biological pathways. The methyl group may enhance the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituent positions and functional groups (Table 1):
Table 1. Structural and Molecular Comparisons
Physicochemical Properties
- Solubility : The hydroxyl analog (C₉H₇BrN₂O₂) exhibits higher aqueous solubility due to its polar -OH group, whereas the chloro and bromo derivatives (e.g., C₉H₆BrClN₂O) are more lipophilic .
- Thermal Stability: Halogenated analogs (e.g., 9-bromo-2-chloro) show higher melting points (>200°C) compared to non-halogenated derivatives, as seen in similar coumarin-pyrimidine hybrids .
Biological Activity
9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H7BrClN3O
- Molecular Weight : 255.07 g/mol
- CAS Number : 663619-90-7
- Structure : The compound features a pyrido[1,2-a]pyrimidine core, which is significant for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. Inhibition of DHFR can lead to antiproliferative effects on cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Biological Activity Data
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of this compound against HeLa and HCT116 cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study revealed that this compound displayed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 9-bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via halogenation and functionalization of the pyrido[1,2-a]pyrimidin-4-one core. Key methods include:
- Suzuki-Miyaura cross-coupling : Microwave-assisted reactions enable selective monoarylation at the C-3 position using halogenated precursors (e.g., 7-chloro-3-iodo derivatives) .
- Metal-free C-3 chalcogenation : Iodine-mediated sulfenylation/selenylation under mild conditions achieves yields up to 95% without transition metals .
- Ullmann coupling : Copper-catalyzed reactions introduce substituents at challenging positions .
Optimization : Yield depends on solvent polarity, temperature, and catalyst loading. For example, elevated temperatures (>80°C) improve reactivity in sulfenylation but may degrade thermally sensitive substituents .
Q. How can spectroscopic techniques (e.g., IR, UV-Vis) characterize the electronic structure of this compound?
- UV-Vis spectroscopy : The lowest-energy π→π* transition exhibits a negative solvent effect, with absorption shifts correlating with solvent polarity. Computational PPP (Pariser-Parr-Pople) methods validate these observations .
- IR spectroscopy : Stretching frequencies of the pyrimidinone carbonyl group (~1670–1700 cm⁻¹) and bromo/chloro substituents (~500–600 cm⁻¹) confirm substitution patterns .
Practical tip : Compare spectra with derivatives (e.g., 8-bromo or 6-fluoro analogs) to isolate electronic effects of substituents .
Q. What are common functionalization strategies for the pyrido[1,2-a]pyrimidin-4-one scaffold?
- C-3 modification : Radical-mediated chalcogenation (S/Se) using thiols or diselenides .
- C-9 bromination : Direct electrophilic substitution with NBS (N-bromosuccinimide) in DMF .
- Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl group installation .
Limitation : Steric hindrance at C-2 (methyl group) may reduce reactivity in bulkier substitutions .
Advanced Research Questions
Q. How do radical pathways govern C–S/C–Se bond formation in chalcogenation reactions?
Mechanistic studies reveal:
- Radical initiation : Persulfate (S₂O₈²⁻) generates thiyl/selenyl radicals from thiols/diselenides. Iodine acts as a mediator, not a catalyst .
- Intermolecular coupling : Radical intermediates attack the electron-rich C-3 position of the pyrido[1,2-a]pyrimidin-4-one core.
- Evidence : Radical scavengers (TEMPO, BHT) inhibit reactivity, confirming a radical chain mechanism .
Design consideration : Use electron-deficient thiols (e.g., p-CF₃ substituted) to accelerate radical generation .
Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?
- Contradiction : Conflicting yields for C-3 sulfenylation under similar conditions (e.g., 70% vs. 95%) .
- Resolution : Variability arises from trace oxygen levels (affecting radical stability) and substrate purity. Strict inert atmosphere (N₂/Ar) improves reproducibility .
- Case study : Discrepancies in Ullmann coupling efficiency are attributed to copper source (CuI vs. CuBr) and ligand choice .
Q. How can computational methods predict substituent effects on bioactivity?
- DFT calculations : Model HOMO/LUMO distributions to assess nucleophilic/electrophilic sites. For example, the C-9 bromine enhances electrophilicity, facilitating SNAr reactions .
- Docking studies : Predict binding affinity to targets (e.g., CXCR3 or 5-HT6 receptors) by comparing with bioactive analogs like TGX-221 (a PI3K inhibitor with a morpholino substituent) .
Q. What strategies optimize regioselectivity in multi-halogenated derivatives?
- Directing groups : The C-2 methyl group directs electrophiles to C-9 via steric effects .
- Sequential halogenation : Bromination at C-9 precedes chlorination at C-2 to avoid steric clashes .
Example : 9-Bromo-2-chloro derivatives are precursors for Suzuki coupling, while 3-selenyl variants serve as radioprotectors .
Q. How are impurities profiled in pharmaceutical derivatives of this scaffold?
- HPLC-MS : Detect trace impurities (e.g., risperidone analogs) using reference standards with exact mass matching (e.g., m/z 271.955896 for brominated species) .
- Stress testing : Hydrolysis of the pyrimidinone ring under acidic conditions generates degradants like 4-hydroxy intermediates .
Methodological Notes
- Synthetic protocols : Prioritize metal-free conditions for environmentally benign synthesis .
- Analytical validation : Cross-reference exact mass data (e.g., METLIN database) to confirm substituent identity .
- Safety : Handle brominated derivatives with care—potential genotoxicity requires proper containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
